Physicochemical Profiling and Synthetic Workflows for 6-Bromo-1-methyl-5-nitro-1H-indazole
Physicochemical Profiling and Synthetic Workflows for 6-Bromo-1-methyl-5-nitro-1H-indazole
Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
In the landscape of modern drug discovery, the indazole scaffold is a privileged pharmacophore, frequently deployed in the design of kinase inhibitors, CNS-active agents, and oncology therapeutics. Specifically, 6-Bromo-1-methyl-5-nitro-1H-indazole (CAS: 1801267-08-2) serves as a highly versatile, orthogonally functionalizable building block[1].
This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its reactivity, and field-proven experimental protocols for its synthesis and downstream application. By locking the tautomeric state via N1-methylation and leveraging the distinct electronic properties of the C5-nitro and C6-bromo substituents, researchers can predictably engineer complex active pharmaceutical ingredients (APIs).
Physicochemical Profiling
Understanding the physicochemical parameters of a building block is critical for predicting the pharmacokinetic behavior (ADME) of the final API. The N1-methylation removes a hydrogen bond donor, significantly altering the lipophilicity and topological polar surface area (TPSA) compared to its 1H-unsubstituted precursor [2].
Table 1: Calculated & Experimental Physicochemical Properties
| Property | Value | Mechanistic Implication for Drug Design |
| Molecular Formula | C₈H₆BrN₃O₂ | Standard halogenated nitro-heterocycle. |
| Molecular Weight | 256.06 g/mol | Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5. |
| LogP (Calculated) | ~3.0 | Optimal lipophilicity for passive membrane permeability. |
| TPSA | 60.36 Ų | Favorable for oral bioavailability; permits blood-brain barrier (BBB) penetration if required. |
| H-Bond Donors | 0 | N1-methylation eliminates the NH donor, reducing desolvation energy during target binding. |
| H-Bond Acceptors | 4 | Nitro oxygens (2) and Indazole nitrogens (2) provide multiple vectors for target interaction. |
| Rotatable Bonds | 1 | High rigidity restricts entropic penalty upon binding to target proteins (e.g., kinase hinge regions). |
Mechanistic Insights into Scaffold Reactivity
As a Senior Application Scientist, it is vital to understand why this specific substitution pattern is synthetically powerful.
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Tautomeric Locking: Unsubstituted indazoles exist in a dynamic equilibrium between 1H and 2H tautomers. This flux complicates structure-activity relationship (SAR) models because the active binding conformation is ambiguous. Methylation at the N1 position thermodynamically locks the scaffold, ensuring predictable vector projection in the receptor pocket.
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Orthogonal Handles: The molecule possesses two distinct reactive sites that can be addressed sequentially without interference:
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C6-Bromo Group: A prime candidate for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-withdrawing nature of the adjacent nitro group activates this position for oxidative addition.
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C5-Nitro Group: Acts as a masked amine. Post-coupling, it can be reduced to an aniline, providing a nucleophilic handle for amide coupling or urea formation.
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Caption: Synthetic workflow and orthogonal downstream functionalization of the indazole scaffold.
Validated Experimental Workflows
The following protocols are designed as self-validating systems. Scaling up these intermediates requires rigorous process safety evaluations (e.g., DSC, ARC) due to the energetic nature of nitroaromatics .
Protocol 1: Regioselective N-Methylation
Objective: Synthesize 6-Bromo-1-methyl-5-nitro-1H-indazole from 6-bromo-5-nitro-1H-indazole.
Causality Note: Deprotonation of the indazole yields an ambident anion. N1-alkylation preserves the benzenoid aromatic sextet, making it the thermodynamically favored product. N2-alkylation forces an ortho-quinoid structure, which is less stable but often kinetically accessible. Using a mild base (
Step-by-Step Procedure:
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Preparation: Suspend 6-bromo-5-nitro-1H-indazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Rationale: DMF is a polar aprotic solvent that perfectly solvates the potassium cation, leaving a highly nucleophilic indazole anion.
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Deprotonation: Add Potassium Carbonate (
, 2.0 eq) and stir at room temperature for 30 minutes. -
Alkylation: Cool the mixture to 0 °C using an ice bath. Add Iodomethane (MeI, 1.2 eq) dropwise over 15 minutes to control the exotherm.
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Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 hours.
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Quench & Extraction: Pour the mixture into ice-cold water to precipitate the product. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous
, and concentrate in vacuo.
Self-Validation Checkpoints:
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TLC Monitoring: The N2-methyl byproduct is significantly more polar (due to the charge-separated quinoid resonance) and will exhibit a lower
value on silica gel compared to the desired N1-methyl isomer. -
LC-MS: Both isomers yield
256/258 . The N1-isomer will elute later on a C18 reverse-phase column due to its higher lipophilicity.
Protocol 2: Downstream C6 Suzuki-Miyaura Coupling
Objective: Functionalize the C6 position with an aryl boronic acid.
Step-by-Step Procedure:
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Setup: Combine 6-Bromo-1-methyl-5-nitro-1H-indazole (1.0 eq), Aryl Boronic Acid (1.2 eq), and
(0.05 eq) in a Schlenk flask. -
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous
(3:1 ratio). -
Heating: Heat the biphasic mixture to 90 °C for 12 hours under argon.
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Workup: Filter through a pad of Celite to remove palladium black. Extract the filtrate with Ethyl Acetate, dry, and purify via flash chromatography.
Self-Validation Checkpoints:
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Mass Spectrometry: Confirm the disappearance of the characteristic 1:1 isotopic doublet of bromine (
256/258) and the appearance of the coupled product mass.
Downstream Applications in Kinase Inhibition
Indazole derivatives synthesized from this building block are frequently employed as ATP-competitive inhibitors for Receptor Tyrosine Kinases (RTKs) such as VEGFR, BRAF, and FGFR. The N1-methyl group points toward the solvent-exposed region, while the functionalized C5 and C6 positions project deep into the hydrophobic pocket and hinge-binding region of the kinase.
Caption: Mechanism of action for indazole-based kinase inhibitors blocking RTK signaling.
By systematically applying the protocols and mechanistic principles outlined in this guide, development teams can efficiently translate 6-Bromo-1-methyl-5-nitro-1H-indazole into high-value preclinical candidates.
References
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Title: Contract Research, Development and Manufacturing Organization (CRDMO) Services Source: ChemBuyersGuide (Lianhe Aigen Pharma Co., Ltd.) URL: [Link]
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Title: Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties (Ertl P. et al., 2000) Source: Journal of Medicinal Chemistry URL: [Link]
